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molecular formula C11H13NO3 B8813934 Methyl 4-Methoxyindoline-6-carboxylate

Methyl 4-Methoxyindoline-6-carboxylate

Cat. No. B8813934
M. Wt: 207.23 g/mol
InChI Key: TXNGSQBGAIUBEG-UHFFFAOYSA-N
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Patent
US07713996B2

Procedure details

Sodium cyanoborohydride (3.6 g, 57.8 mmol, 3 equiv.) was added to a stirred solution of 4-methoxy-1H-indole-6-carboxylic acid methyl ester (3.96 g, 19.3 mmol, 1 equiv.) in acetic acid (40 mL) at room temperature over 5 minutes. The mixture was stirred for 30 minutes, then cooled to 0° C. and slowly poured onto concentrated ammonium hydroxide (78 mL, d=0.880) at 0° C. The mixture was diluted with water (20 mL) extracted with dichloromethane (4×25 mL). The organic layers were combined, dried over Na2SO4 and the solvent was removed under vacuum. The crude mixture was purified by flash column chromatography (SiO2, dichloromethane) and the fractions combined to afford 4-methoxy-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, 2.8 g (70% yield). LC @215 nm; Rt 0.85: 97%, m/z (ES+): 208 (M+H+.); δH (400 MHz; d6-DMSO) 6.90 (1H, s), 6.86 (1H, s), 3.80 (3H, s), 3.79 (3H, s), 3.49 (2H, t), 2.89 (2H, t).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][O:6][C:7]([C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[C:11]([O:18][CH3:19])[CH:10]=1)=[O:8].[OH-].[NH4+]>C(O)(=O)C.O>[CH3:5][O:6][C:7]([C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][NH:15]2)=[C:11]([O:18][CH3:19])[CH:10]=1)=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
3.96 g
Type
reactant
Smiles
COC(=O)C1=CC(=C2C=CNC2=C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash column chromatography (SiO2, dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=CC(=C2CCNC2=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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